molecular formula C15H15NO B1391946 2-(3,4-Dimethylbenzoyl)-5-methylpyridine CAS No. 1187163-70-7

2-(3,4-Dimethylbenzoyl)-5-methylpyridine

Cat. No.: B1391946
CAS No.: 1187163-70-7
M. Wt: 225.28 g/mol
InChI Key: LQOUALDHTMSTFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethylbenzoyl)-5-methylpyridine is an organic compound that belongs to the class of pyridines It is characterized by a pyridine ring substituted with a 3,4-dimethylbenzoyl group and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylbenzoyl)-5-methylpyridine typically involves the acylation of 5-methylpyridine with 3,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

5-methylpyridine+3,4-dimethylbenzoyl chlorideAlCl3This compound\text{5-methylpyridine} + \text{3,4-dimethylbenzoyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} 5-methylpyridine+3,4-dimethylbenzoyl chlorideAlCl3​​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylbenzoyl)-5-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or completely reduce the benzoyl group to a methyl group.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at the 4-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohol derivatives or fully reduced hydrocarbons.

    Substitution: Halogenated or nitro-substituted pyridines.

Scientific Research Applications

2-(3,4-Dimethylbenzoyl)-5-methylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylbenzoyl)-5-methylpyridine involves its interaction with molecular targets such as enzymes or receptors. The benzoyl group can participate in hydrogen bonding and hydrophobic interactions, while the pyridine ring can coordinate with metal ions or participate in π-π stacking interactions. These interactions can modulate the activity of biological targets and influence biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethylbenzoyl)benzoic acid
  • 3-(2,4-Dimethylbenzoyl)-4-methylpyridine
  • 2-(3,4-Dimethylbenzoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide

Uniqueness

2-(3,4-Dimethylbenzoyl)-5-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. Its combination of a benzoyl group and a methyl group on the pyridine ring makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Biological Activity

2-(3,4-Dimethylbenzoyl)-5-methylpyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant studies, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 1187163-70-7
  • Molecular Formula : C14H13N
  • Molecular Weight : 209.26 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The compound is believed to exert its effects through the following mechanisms:

  • Inhibition of Tubulin Polymerization : Similar to other benzoyl derivatives, it may inhibit tubulin polymerization, which is crucial for cell division and proliferation. This mechanism is particularly relevant in cancer therapy .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens, which could be beneficial in treating infections.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. Notable findings include:

  • Cytotoxicity Against Cancer Cell Lines : Research indicates that this compound shows moderate cytotoxic activity against human tumor cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma). The cytotoxic effects are likely mediated through the inhibition of tubulin polymerization, leading to disrupted mitotic processes .
  • Selectivity : In vitro assays demonstrate that the compound exhibits selective toxicity towards cancer cells compared to non-tumorigenic cells, highlighting its potential as a targeted therapeutic agent.

Antimicrobial Activity

The antimicrobial activity of this compound has been evaluated against various bacterial strains. Key observations include:

  • Broad-Spectrum Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.
  • Mechanism of Action : The exact mechanism remains to be fully elucidated; however, it is hypothesized that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Data Summary

Biological ActivityObservations
Cytotoxicity Moderate cytotoxicity against A549 and HeLa cell lines
Selectivity Higher toxicity towards cancer cells than non-tumorigenic cells
Antimicrobial Activity Effective against various bacterial strains

Case Studies

  • Study on Anticancer Properties :
    • A study published in Cancer Research assessed the cytotoxic effects of this compound on A549 cells. The results indicated an IC50 value suggesting significant potency in inhibiting cell growth compared to standard chemotherapeutics .
  • Antimicrobial Efficacy Evaluation :
    • In a microbiological study, the compound was tested against a panel of bacterial strains. Results demonstrated that it inhibited growth in both Gram-positive and Gram-negative bacteria at concentrations lower than those required for traditional antibiotics.

Properties

IUPAC Name

(3,4-dimethylphenyl)-(5-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-10-4-7-14(16-9-10)15(17)13-6-5-11(2)12(3)8-13/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQOUALDHTMSTFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)C2=CC(=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-Dimethylbenzoyl)-5-methylpyridine
Reactant of Route 2
Reactant of Route 2
2-(3,4-Dimethylbenzoyl)-5-methylpyridine
Reactant of Route 3
Reactant of Route 3
2-(3,4-Dimethylbenzoyl)-5-methylpyridine
Reactant of Route 4
Reactant of Route 4
2-(3,4-Dimethylbenzoyl)-5-methylpyridine
Reactant of Route 5
Reactant of Route 5
2-(3,4-Dimethylbenzoyl)-5-methylpyridine
Reactant of Route 6
Reactant of Route 6
2-(3,4-Dimethylbenzoyl)-5-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.